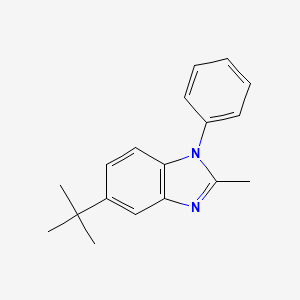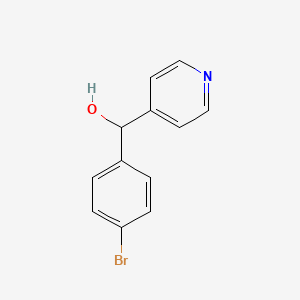
(S)-Aclidinium Bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-Aclidinium Bromide: is a long-acting, inhaled muscarinic antagonist (LAMA) primarily used as a maintenance treatment for chronic obstructive pulmonary disease (COPD). It works by blocking muscarinic receptors in the airways, leading to bronchodilation and improved airflow. This compound is known for its efficacy in improving the quality of life for patients with COPD and preventing hospitalizations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Aclidinium Bromide typically involves multiple steps, starting with the preparation of the bicyclic core structure. This is often achieved through a series of reactions including cyclization, alkylation, and esterification
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors designed to handle large volumes. The process involves careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The final product is then purified and formulated into inhalation powders for medical use.
Analyse Chemischer Reaktionen
(S)-Aclidinium Bromide: undergoes several types of chemical reactions, including:
Reduction: Reduction reactions typically involve the removal of oxygen atoms or the addition of hydrogen atoms, using reducing agents such as lithium aluminum hydride.
Substitution: Substitution reactions involve replacing one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, alkaline conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, acidic conditions.
Substitution: Nucleophiles like sodium iodide, electrophiles like alkyl halides, polar aprotic solvents.
Major Products Formed:
Oxidation: Various oxidized derivatives of this compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
(S)-Aclidinium Bromide: has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying muscarinic receptor interactions.
Biology: Employed in studies related to respiratory physiology and pharmacology.
Medicine: As a therapeutic agent for COPD, it is extensively researched for its efficacy and safety profile.
Industry: Utilized in the development of inhalation devices and formulations for pulmonary drug delivery.
Wirkmechanismus
(S)-Aclidinium Bromide: is often compared with other long-acting muscarinic antagonists (LAMAs) such as tiotropium and ipratropium. While all these compounds share the same mechanism of action, this compound is unique in its higher affinity for muscarinic receptors and its specific formulation for inhalation. This makes it particularly effective in providing sustained bronchodilation with fewer side effects.
Vergleich Mit ähnlichen Verbindungen
Tiotropium
Ipratropium
Glycopyrronium bromide
Umeclidinium
Eigenschaften
Molekularformel |
C26H30BrNO4S2 |
|---|---|
Molekulargewicht |
564.6 g/mol |
IUPAC-Name |
[(3S)-1-(3-phenoxypropyl)-1-azoniabicyclo[2.2.2]octan-3-yl] 2-hydroxy-2,2-dithiophen-2-ylacetate;bromide |
InChI |
InChI=1S/C26H30NO4S2.BrH/c28-25(26(29,23-9-4-17-32-23)24-10-5-18-33-24)31-22-19-27(14-11-20(22)12-15-27)13-6-16-30-21-7-2-1-3-8-21;/h1-5,7-10,17-18,20,22,29H,6,11-16,19H2;1H/q+1;/p-1/t20?,22-,27?;/m1./s1 |
InChI-Schlüssel |
XLAKJQPTOJHYDR-YBICHJLKSA-M |
Isomerische SMILES |
C1C[N+]2(CCC1[C@@H](C2)OC(=O)C(C3=CC=CS3)(C4=CC=CS4)O)CCCOC5=CC=CC=C5.[Br-] |
Kanonische SMILES |
C1C[N+]2(CCC1C(C2)OC(=O)C(C3=CC=CS3)(C4=CC=CS4)O)CCCOC5=CC=CC=C5.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


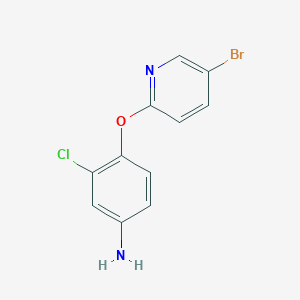
![methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]oxane-2-carboxylate](/img/structure/B15355307.png)
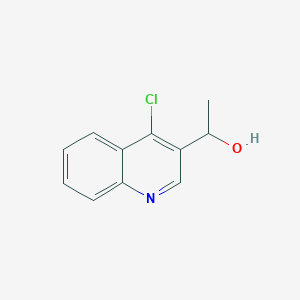
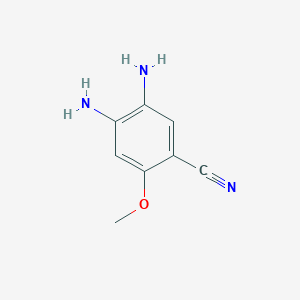
![1-[4-bromo-3-(cyclopropylmethoxy)phenyl]Ethanone](/img/structure/B15355325.png)
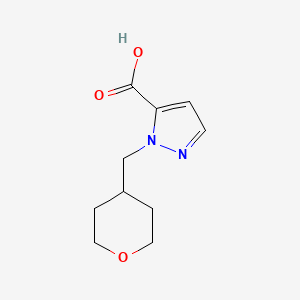
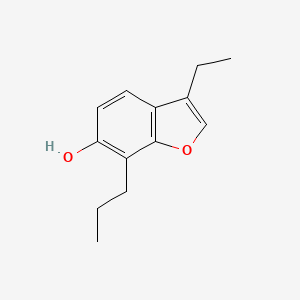
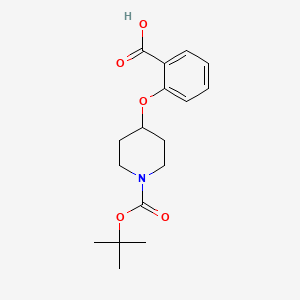
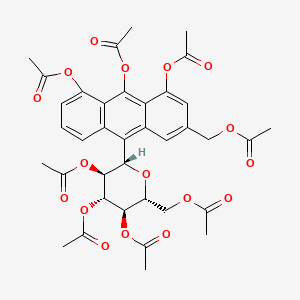
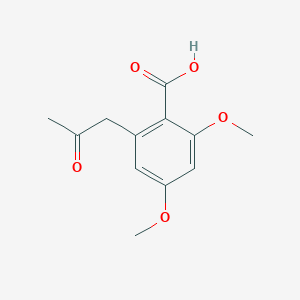
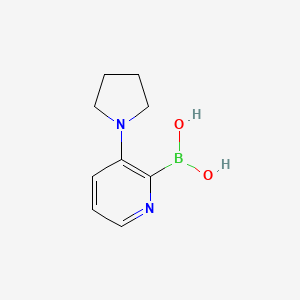
![3,7a-Diphenyl-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]oxazol-5-one](/img/structure/B15355358.png)
